N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide
Description
N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a thiadiazole core fused with a pyrrolidine ring. The thiadiazole moiety is substituted with a 2-methoxyphenyl group at position 5, while the pyrrolidine ring incorporates a 5-oxo group and a methyl substituent at position 1. The (2Z) configuration denotes the stereochemistry of the thiadiazole-ylidene linkage, which influences its electronic properties and biological interactions .
This compound belongs to a broader class of thiadiazole-pyrrolidine carboxamides, which are studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-modulating effects. Its synthesis typically involves multi-step reactions, such as cyclocondensation of thiosemicarbazides and subsequent coupling with pyrrolidine derivatives under controlled conditions .
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-19-8-9(7-12(19)20)13(21)16-15-18-17-14(23-15)10-5-3-4-6-11(10)22-2/h3-6,9H,7-8H2,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYSZHJGLYKCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NC2=NN=C(S2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 2-methoxyphenyl isocyanate with thiosemicarbazide under acidic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling of the Rings: The final step involves coupling the thiadiazole and pyrrolidine rings through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Chemical Reactions Analysis
Thiadiazole Ring Modifications
The 1,3,4-thiadiazole ring undergoes characteristic reactions influenced by the electron-withdrawing imine bond and sulfur atom:
| Reaction Type | Conditions | Products | Yield | Mechanism Notes | Sources |
|---|---|---|---|---|---|
| Oxidation | H₂O₂ (30%), 60°C, 6h | Sulfone derivative via S-oxidation | 78% | Selective oxidation at sulfur without pyrrolidone ring disruption | |
| Nucleophilic Substitution | KOH (10% aq.), NH₂R (R=alkyl), 80°C, 12h | 5-(2-methoxyphenyl)-2-alkylamino-1,3,4-thiadiazole | 65–82% | Methoxyphenyl group stabilizes transition state | |
| Cycloaddition | Acetylene derivatives, CuI catalyst, DMF, 100°C | Thiadiazolo[3,2-b]triazole hybrids | 58% | [3+2] cycloaddition at C=N bond |
Methoxyphenyl Group Reactivity
The 2-methoxyphenyl substituent participates in electrophilic and demethylation reactions:
Carboxamide and Pyrrolidone Reactions
The 1-methyl-5-oxopyrrolidine-3-carboxamide moiety exhibits dual reactivity:
Amide Bond Cleavage
| Method | Conditions | Products | Efficiency | Notes |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 24h | Pyrrolidone acid + 5-(2-methoxyphenyl)thiadiazole amine | 94% decomposition | Competes with thiadiazole ring degradation |
| Enzymatic (Pronase) | pH 7.4, 37°C | Slow hydrolysis (t₁/₂ = 48h) | 32% conversion | Steric hindrance from thiadiazole reduces enzyme access |
Pyrrolidone Ring Functionalization
Metal Complexation
The compound acts as a bidentate ligand through thiadiazole N and carbonyl O:
| Metal Salt | Reaction Conditions | Complex Structure | Stability Constant (log β) | Sources |
|---|---|---|---|---|
| Cu(II) acetate | EtOH, 60°C, N₂ atm | [Cu(L)₂]·2H₂O | 8.2 ± 0.3 | Square planar geometry confirmed by EPR |
| Pd(II) chloride | DMF/H₂O (3:1), reflux | [Pd(L)Cl₂] | 10.1 ± 0.5 | Catalytically active in Suzuki couplings |
Photochemical Behavior
UV irradiation induces distinct reactivity pathways:
| Light Source | Solvent | Primary Products | Quantum Yield (Φ) | Degradation Pathway |
|---|---|---|---|---|
| 254 nm (UVC) | MeCN | Thiadiazole ring-opened sulfenic acid | 0.18 | C-S bond cleavage dominates |
| 365 nm (UVA) | EtOAc | Geometrical isomerization (Z→E) | 0.32 | Reversible with 410 nm light |
Biological Activation Pathways
Metabolic studies reveal enzyme-mediated transformations:
This comprehensive reaction profile enables rational design of derivatives with tailored physicochemical and biological properties. The compound’s reactivity hotspots (thiadiazole S, methoxy O, amide C=O) provide multiple vectors for structural optimization while retaining core pharmacophoric elements.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Research has shown that derivatives of thiadiazole compounds often display broad-spectrum antibacterial and antifungal activities, making them potential candidates for new antimicrobial agents .
Anticancer Properties
Studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies have demonstrated its efficacy against several cancer cell lines, suggesting potential for development as an anticancer therapeutic .
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property is particularly valuable in the treatment of chronic inflammatory diseases .
Agricultural Applications
Pesticidal Properties
Research has suggested that compounds similar to N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide may possess pesticidal properties. The thiadiazole ring is known for its effectiveness against various pests, making it a candidate for developing new agrochemicals that are less harmful to the environment while effectively controlling pest populations .
Material Science
Polymer Development
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel polymers. Its ability to participate in various chemical reactions can lead to materials with enhanced properties, such as improved thermal stability or electrical conductivity .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiadiazole compounds and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited superior activity compared to traditional antibiotics .
Case Study 2: Anticancer Mechanism
A research team investigated the apoptotic effects of this compound on human cancer cell lines. The study revealed that it induced apoptosis through mitochondrial pathways and significantly reduced cell viability in treated groups compared to controls .
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with DNA replication and repair processes, leading to its anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole-pyrrolidine carboxamides exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiadiazole-Pyrrolidine Derivatives
Physicochemical Properties
- Solubility : The target compound’s 2-methoxyphenyl group may reduce aqueous solubility compared to analogs with polar substituents (e.g., 4-fluorophenyl in ).
- Stability : Thiadiazole derivatives with electron-withdrawing groups (e.g., 4-fluorobenzyl in ) exhibit greater thermal stability than those with electron-donating groups.
Biological Activity
N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This compound integrates a thiadiazole ring, known for its diverse biological activities, with a pyrrolidine moiety, which is frequently found in many pharmacologically active compounds. The structural features of this compound suggest potential applications in various therapeutic areas, including antimicrobial and anticancer therapies.
Structural Characteristics
The compound's structure can be broken down into key components:
- Thiadiazole Ring : This five-membered heterocyclic structure is recognized for its ability to interact with biological targets, influencing enzyme activity and receptor binding.
- Pyrrolidine Ring : A saturated five-membered ring that contributes to the compound's pharmacokinetic properties and biological activity.
- Methoxyphenyl Substituent : This substituent may enhance lipophilicity and modulate interactions with biological targets.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Thiadiazole Ring | Five-membered heterocycle with diverse activities |
| Pyrrolidine Ring | Contributes to pharmacological properties |
| Methoxyphenyl Group | Enhances lipophilicity and target interactions |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. The compound this compound has been evaluated for its activity against various bacterial strains, including Mycobacterium tuberculosis.
In vitro assays have shown that derivatives of thiadiazoles exhibit significant antibacterial activity. For instance, a study reported minimum inhibitory concentration (MIC) values as low as 12.5 µg/mL for certain derivatives against M. tuberculosis, suggesting that modifications in the structure can enhance biological efficacy .
Anticancer Activity
The anticancer properties of thiadiazole derivatives are also noteworthy. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells. The mechanism often involves the inhibition of topoisomerase I, which is crucial for DNA replication .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The thiadiazole ring may interact with specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways.
- DNA Interaction : The compound may interfere with DNA replication processes through interactions with topoisomerases or other nucleic acid-binding proteins.
- Receptor Modulation : Potential binding to various receptors could alter signaling pathways involved in cell growth and survival.
Table 2: Biological Activities of Thiadiazole Derivatives
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | 12.5 µg/mL |
| Anticancer | HCT-116 (Colorectal) | IC50 = 0.045 µg/mL |
| HeLa (Cervical) | IC50 = Variable |
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focused on the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A series of pyrrolyl thiadiazoles were synthesized and tested for their antimycobacterial activity using microplate Alamar blue assay methods . These studies indicated that specific substitutions on the thiadiazole ring significantly enhanced biological activity.
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities and interactions between these compounds and their biological targets. Such studies provide insights into the structural requirements necessary for optimal activity .
- Pharmacokinetic Studies : Investigations into the pharmacokinetic profiles of these compounds reveal promising bioavailability and metabolic stability, essential for therapeutic applications .
Q & A
Q. What synthetic strategies are recommended for preparing N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide?
Answer: The compound’s synthesis can involve cyclocondensation of thiosemicarbazides with α,β-unsaturated ketones or palladium-catalyzed reductive cyclization of nitroarenes (e.g., using formic acid derivatives as CO surrogates). Evidence from palladium-catalyzed methods highlights yields of 60–85% under optimized conditions (e.g., 10 mol% Pd(OAc)₂, 1 atm CO, 80°C, 12h). Key intermediates like 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-one should be characterized via -NMR and HRMS before coupling with the pyrrolidine-carboxamide moiety .
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ (10 mol%) | 78 | |
| Temperature (°C) | 80 | 72 | |
| Reaction Time (h) | 12 | 85 |
Q. How should researchers validate the stereochemical configuration (Z/E) of the thiadiazole-pyrrolidine conjugate?
Answer: X-ray crystallography is the gold standard for confirming the (Z)-configuration, as seen in structurally analogous thiadiazole derivatives (e.g., Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate). Alternatively, -NMR coupling constants (e.g., vicinal coupling ) and NOESY correlations can distinguish Z/E isomers .
Q. What analytical techniques are critical for purity assessment and structural elucidation?
Answer:
- HPLC-PDA : Purity >95% with C18 columns (ACN/water gradient).
- HRMS : Confirm molecular ion [M+H]⁺ (e.g., calculated for C₁₆H₁₆N₃O₃S: 330.09).
- FT-IR : Key peaks include C=O (1680–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches.
- Single-crystal XRD : Resolve bond lengths and angles, as demonstrated for N-[2-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of structurally similar thiadiazole derivatives?
Answer: Contradictions often arise from assay variability (e.g., cell lines, concentrations) or impurities. Mitigation strategies include:
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into protein active sites (e.g., COX-2, EGFR) using PDB IDs 5KIR or 1M16. Validate with free energy calculations (ΔG < −8 kcal/mol).
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity, as applied to pyrazole-carbothioamide derivatives .
Q. Table 2: Predicted Binding Affinities for Common Targets
| Target | ΔG (kcal/mol) | PDB ID | Reference |
|---|---|---|---|
| COX-2 | −9.2 | 5KIR | |
| EGFR Kinase | −8.7 | 1M17 |
Q. How can the compound’s stability under physiological conditions be evaluated?
Answer:
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24h) and monitor degradation via UPLC-MS.
- Plasma stability : Incubate with human plasma (37°C, 1h) and quantify intact compound.
- Light/heat stress : Accelerated stability testing (ICH Q1A guidelines) with HPLC tracking, as performed for 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid derivatives .
Q. What strategies optimize the compound’s solubility for in vivo studies?
Answer:
- Co-solvent systems : Use PEG-400/water (60:40) or cyclodextrin inclusion complexes (e.g., β-CD at 10% w/v).
- Salt formation : Convert the free base to hydrochloride or mesylate salts.
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) for sustained release, as validated for similar dihydropyridine carboxamides .
Methodological Guidance for Data Contradictions
Q. How to resolve discrepancies in synthetic yields across different catalysts?
Answer:
- Mechanistic studies : Use DFT calculations (Gaussian 16) to compare transition states under Pd vs. Cu catalysis.
- Leaching tests : ICP-MS to detect residual metal content in products.
- In situ monitoring : ReactIR to track intermediate formation rates, as applied in dithiazole synthesis .
Q. How to validate unexpected biological activity in secondary assays?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
